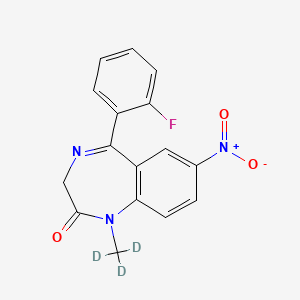

Flunitrazepam-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

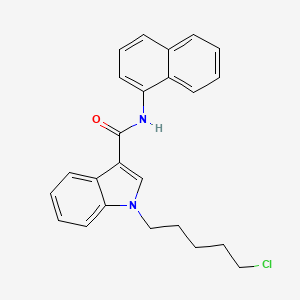

Flunitrazepam-d3 is a deuterated form of flunitrazepam, a benzodiazepine derivative known for its potent hypnotic, sedative, anxiolytic, and muscle relaxant properties . The deuterium substitution in this compound makes it particularly useful as an internal standard in analytical chemistry, especially in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flunitrazepam-d3 involves the incorporation of deuterium atoms into the flunitrazepam molecule. One common method is the reduction of the nitro functionality in the parent drug to an amino group using tin (II) chloride under mild conditions, often with ultrasonication at room temperature . This method is straightforward and provides access to the deuterated compound needed for analytical purposes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction methods, ensuring high purity and yield. The process is optimized for scalability, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Flunitrazepam-d3 undergoes several types of chemical reactions, including:

Reduction: Conversion of nitro groups to amino groups.

Substitution: Deuterium atoms replace hydrogen atoms in the molecule.

Common Reagents and Conditions

Reduction: Tin (II) chloride, ultrasonication, room temperature.

Substitution: Deuterium gas or deuterated solvents under controlled conditions.

Major Products

The primary product of these reactions is this compound, which retains the pharmacological properties of the parent compound but with enhanced stability and analytical utility due to the deuterium atoms .

Scientific Research Applications

Flunitrazepam-d3 is widely used in scientific research, particularly in:

Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of flunitrazepam and its metabolites.

Pharmacokinetics: Studying the metabolic pathways and pharmacokinetics of flunitrazepam in biological systems.

Forensic Toxicology: Detection and quantification of flunitrazepam in biological samples for forensic investigations.

Mechanism of Action

Flunitrazepam-d3, like its non-deuterated counterpart, exerts its effects by binding nonspecifically to benzodiazepine receptors BNZ1 and BNZ2 . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . This binding enhances the effect of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of neurons .

Comparison with Similar Compounds

Similar Compounds

Flunitrazepam: The non-deuterated form, used for similar applications but with different analytical properties.

Nitrazepam: A parent compound with similar pharmacological effects but lacking the fluorine and deuterium substitutions.

Clonazepam: A 2ʹ-chlorinated derivative with distinct pharmacokinetic properties.

Uniqueness

Flunitrazepam-d3 is unique due to its deuterium substitution, which provides enhanced stability and distinct mass spectrometric properties, making it invaluable as an internal standard in analytical applications .

Properties

IUPAC Name |

5-(2-fluorophenyl)-7-nitro-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTYJKAXVCCBDU-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345267 |

Source

|

| Record name | Flunitrazepam-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219533-64-9 |

Source

|

| Record name | Flunitrazepam-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

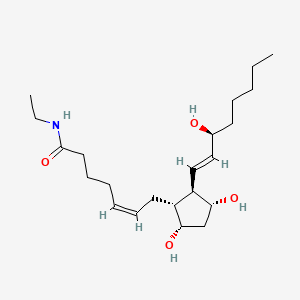

![(4R,4aR,7aR,12bS)-9-hydroxy-3-prop-2-enyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;dihydrochloride](/img/structure/B593117.png)

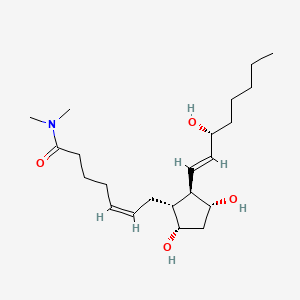

![S-[4-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B593135.png)